molecular formula C12H12N2O3 B1596675 3-(3-Methoxyquinoxalin-2-yl)propanoic acid CAS No. 727682-53-3

3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Cat. No.: B1596675
CAS No.: 727682-53-3
M. Wt: 232.23 g/mol
InChI Key: CTIQZKAWWUSNIN-UHFFFAOYSA-N
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Description

3-(3-Methoxyquinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Mechanism of Action

Target of Action

The primary target of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid is Thioredoxin Glutathione Reductase (TGR) from the parasite Schistosoma mansoni . TGR is an essential enzyme in the parasite, playing a crucial role in maintaining the redox balance. It is a promising drug target for schistosomiasis, a devastating, neglected disease .

Mode of Action

It is known that the compound forms a complex with tgr . This interaction could potentially inhibit the enzyme’s activity, disrupting the redox balance within the parasite.

Biochemical Pathways

The inhibition of TGR affects the thiol/selenol-dependent thioredoxin reductase pathways . These pathways are crucial for managing oxidative stress in organisms. Disruption of these pathways in Schistosoma mansoni can lead to an accumulation of reactive oxygen species, damaging the parasite’s cells and potentially leading to its death .

Pharmacokinetics

The compound’s molecular weight (23224) and formula (C12H12N2O3) suggest that it may have reasonable bioavailability

Result of Action

The result of the action of this compound is the potential inhibition of TGR, leading to an imbalance in the redox state of Schistosoma mansoni. This can cause cellular damage and potentially death of the parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Propanoic Acid Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyquinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinoxaline-2-carboxylic acid derivative.

    Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoxaline-2-carboxylic acid derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyquinoxalin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its quinoxaline core.

    Industry: Used in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2-carboxylic acid: Lacks the methoxy group and propanoic acid moiety.

    3-Methoxyquinoxaline: Lacks the propanoic acid moiety.

    2-Methylquinoxaline: Has a methyl group instead of a methoxy group.

Uniqueness

3-(3-Methoxyquinoxalin-2-yl)propanoic acid is unique due to the presence of both the methoxy group and the propanoic acid moiety, which can confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-methoxyquinoxalin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-12-10(6-7-11(15)16)13-8-4-2-3-5-9(8)14-12/h2-5H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIQZKAWWUSNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364073
Record name 3-(3-methoxyquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

727682-53-3
Record name 3-(3-methoxyquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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